3-(5-Bromo-2-pyridinyl)morpholine
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Overview
Description
3-(5-Bromopyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromopyridin-2-yl)morpholine typically involves the coupling of 5-bromopyridine with morpholine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution: Products include various substituted pyridines.
Oxidation: N-oxides of the pyridine ring.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromopyridine moiety can interact with various molecular targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-Bromo-2-morpholinopyridine
- (3R)-3-(5-bromopyridin-2-yl)morpholine
Comparison: 3-(5-Bromopyridin-2-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |
InChI Key |
OENSTXZYIPVDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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